molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl B165298 2-Chloroacetophenone CAS No. 532-27-4

2-Chloroacetophenone

Cat. No. B165298
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Patent
US05929284

Procedure details

Under the atomosphere of nitrogen gas, diisopropylamine (0.6605 g) was added to 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol). The mixture was stirred a room temperature for 4 hours, after which it was cooled to 0° C. Then, a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added portionwise for 1 minutes. This mixture was stirred at 0° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, further stirred for 30 minutes. This reaction mixture was poured in 1N-HCl (30 mL) and extracted with ethyl acetate (30 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (30 mL×1) and water (30 mL×1) in that order and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 73.7%). Diisopropylbenzamide (reaction yield 0.4%) was obtained as a byproduct.
Quantity
0.6605 g
Type
reactant
Reaction Step One
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
73.7%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Mg]Cl)CCC.O1CCCC1.[Cl:19][CH2:20][C:21]([OH:23])=O.C(OC)(=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.Cl>O1CCCC1>[CH2:20]([Cl:19])[C:21]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
0.6605 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl.O1CCCC1
Step Two
Name
Quantity
284 mg
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
136 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred a room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to 0° C
STIRRING
Type
STIRRING
Details
This mixture was stirred at 0° C. for 30 minutes and, while the temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
further stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL×2)
WASH
Type
WASH
Details
The extract was washed with saturated aqueous NaHCO3 solution (30 mL×1) and water (30 mL×1) in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a light-yellow oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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